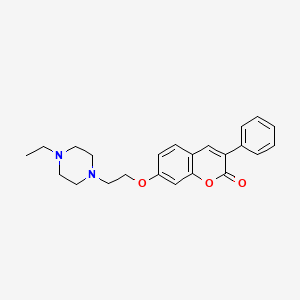

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-20-9-8-19-16-21(18-6-4-3-5-7-18)23(26)28-22(19)17-20/h3-9,16-17H,2,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVKAYTKSNSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-phenyl-2H-chromen-2-one.

Introduction of the ethylpiperazine moiety: The chromen-2-one intermediate is then reacted with 2-(4-ethylpiperazin-1-yl)ethanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product.

Industrial Production Methods

Industrial production of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation with reagents like potassium permanganate (KMnO₄) under acidic conditions. This reaction targets reactive sites such as double bonds or side-chain functional groups, potentially forming oxidized derivatives like ketones or carboxylic acids.

Reduction Reactions

Reduction using palladium on carbon (Pd/C) with hydrogen gas can modify the compound’s structure. For coumarin derivatives, reduction typically alters the chromen-2-one ring, potentially yielding dihydro derivatives or opening the lactone structure.

Electrophilic Substitution

Electrophilic substitution occurs at aromatic positions (e.g., the phenyl group at position 3) using reagents such as bromine or nitrating agents (e.g., HNO₃/H₂SO₄). These reactions introduce substituents like bromine or nitro groups, depending on the directing effects of existing substituents.

Acylation and Alkylation

The compound reacts with acyl chlorides or alkyl halides in the presence of bases (e.g., pyridine or NaH) to form acylated or alkylated derivatives. These reactions typically modify the piperazine ethoxy chain or other reactive positions.

Amidrazone Formation

When treated with hydrazonoyl chloride , the compound can form amidrazones. This reaction involves the coupling of the coumarin’s carbonyl group with hydrazonoyl moieties, a pathway observed in similar coumarin derivatives .

Thiosemicarbazone Derivatives

Reaction with thiosemicarbazide under acidic conditions forms thiosemicarbazones. Subsequent cyclization with reagents like ethyl bromoacetate or acetic anhydride can yield thiazole or thiadiazole derivatives, as demonstrated in analogous coumarin systems .

Mechanistic Insights

The compound’s reactivity is influenced by its chromen-2-one core and piperazine ethoxy substituent . The electron-rich aromatic ring facilitates electrophilic substitution, while the lactone carbonyl group enables nucleophilic reactions. Molecular modeling studies on similar coumarins suggest that substituents like piperazine enhance binding affinity to biological targets (e.g., EGFR), though direct data for this compound is limited.

Research Findings

-

Synthesis Pathways : The compound is typically synthesized via multi-step reactions starting from precursors like salicylaldehyde and phenylacetic acid derivatives.

-

Reactivity Trends : Piperazine-containing coumarins often exhibit increased reactivity due to the electron-donating effects of the ethoxy-piperazine chain.

-

Structural Analogies : Reactions observed in similar coumarin derivatives (e.g., amidrazone formation, thiosemicarbazone cyclization) provide a framework for predicting this compound’s behavior .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, derivatives similar to 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer). The structure's modifications with piperazine groups enhance cytotoxicity, making them promising candidates for further development in cancer therapy .

-

Neuroprotective Effects :

- Compounds containing piperazine moieties have been studied for their neuroprotective properties. They are believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The specific interactions and mechanisms remain a subject of ongoing research.

- Antimicrobial Properties :

Synthesis Methodologies

The synthesis of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one typically involves multi-step organic reactions:

- Starting Materials : The synthesis often begins with commercially available chromenone derivatives.

- Piperazine Derivatives : The incorporation of piperazine can be achieved through nucleophilic substitution reactions where piperazine is reacted with an ethoxy-substituted chromenone under appropriate conditions.

- Characterization Techniques : Synthesized compounds are usually characterized using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their structures and purity .

Case Studies

Several studies have documented the efficacy of chromenone derivatives in various applications:

Mechanism of Action

The mechanism of action of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The ethylpiperazine moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The chromen-2-one core structure may contribute to the compound’s ability to inhibit specific enzymes or modulate signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Piperazine Modifications : Replacement of the ethyl group in the target compound with bulkier groups (e.g., bromobenzyl in or hydroxybenzyl in ) reduces conformational flexibility but improves target binding in some kinase assays .

- Chromenone Core Substitutions: Methoxy or hydroxy groups at C7 (e.g., ) increase polarity, enhancing water solubility but reducing membrane permeability compared to the ethoxy-linked ethylpiperazine in the target compound.

Non-Piperazine Analogues

Compounds with alternative substituents highlight the role of the piperazine-ethoxy chain:

Key Observations :

- Hydrophobicity : Prenyloxy substituents () elevate clogP values (e.g., ~4.5), reducing aqueous solubility but improving blood-brain barrier penetration.

Analytical Data

- NMR Shifts : Piperazine protons in the target compound resonate at δ 2.32–2.56 ppm (), whereas trifluoromethyl groups in cause upfield shifts (δ 1.80–1.74 ppm for adjacent CH2 groups).

- Chromatography: Derivatives with polar groups (e.g., 4d in ) exhibit lower Rf values (0.45) compared to non-polar analogs (Rf = 0.41 for compound 4i ).

Biological Activity

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a chromenone core with an ethoxy group linked to a piperazine moiety, which is crucial for its biological interactions. The structure can be represented as follows:

Antibacterial Activity

Research indicates that derivatives of chromenones exhibit significant antibacterial properties. For example, studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds suggest a promising antibacterial profile:

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Compound A | S. aureus | 15.625 |

| Compound B | E. faecalis | 62.5 |

| Compound C | Methicillin-resistant S. aureus (MRSA) | 31.108 |

These results indicate that modifications in the piperazine ring and the chromenone structure can enhance antibacterial efficacy, with some derivatives showing bactericidal action by inhibiting protein synthesis and nucleic acid production .

Antifungal Activity

The antifungal potential of chromenone derivatives has also been explored. In vitro studies demonstrate that these compounds can reduce biofilm formation in Candida species, which is critical for treating fungal infections.

Antifungal Efficacy Table

| Compound | Target Fungi | Inhibition Percentage (%) |

|---|---|---|

| Compound D | C. albicans | 75 |

| Compound E | C. glabrata | 65 |

These findings highlight the importance of structural modifications in achieving desired antifungal activity .

Anticancer Properties

Emerging research suggests that 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one may possess anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways.

Case Study: Apoptosis Induction

A study involving a related chromenone demonstrated:

- Cell Line : MCF-7 (breast cancer)

- Mechanism : Upregulation of pro-apoptotic proteins (Bcl-2 family) and downregulation of anti-apoptotic proteins.

This suggests that the compound may exert its anticancer effects by altering apoptotic pathways, leading to increased cancer cell death .

Structure-Activity Relationship (SAR)

The biological activity of chromenones is significantly influenced by their structural components. Research indicates that:

- Piperazine Substituents : Variations in the piperazine ring can enhance solubility and bioavailability.

- Phenyl Substituents : The position and nature of substituents on the phenyl ring affect interaction with biological targets.

SAR Findings Table

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency against bacteria |

| Bulky groups | Reduced activity |

These observations underscore the importance of careful design in developing effective derivatives .

Q & A

Q. What are the recommended synthetic routes for preparing 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

A FeCl₃-catalyzed one-pot synthesis is a validated approach for coumarin derivatives. This method involves reacting substituted phenols with ethyl phenylpropiolate in tetrahydrofuran (THF) under reflux, achieving moderate yields (40–60%). Key optimization steps include adjusting catalyst loading (5–10 mol%), reaction time (6–12 hours), and temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product homogeneity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions and connectivity. For example, the 4-ethylpiperazinyl-ethoxy side chain shows characteristic triplet peaks (δ 4.2–4.5 ppm for -OCH₂-) in ¹H NMR. UV/Vis spectroscopy (λmax ~320 nm) and IR (C=O stretch at ~1700 cm⁻¹) further validate the chromen-2-one core. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation .

Q. How can researchers design preliminary biological activity screens for this compound?

Begin with in vitro assays targeting common coumarin-associated activities:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Fluorescence-based metal sensing : Test Pr³⁺ or other lanthanides in acetonitrile-water (9:1 v/v) using fluorescence emission at λex 350 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving conformation. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths, angles, and torsional parameters. For example, the dihedral angle between the coumarin core and phenyl ring provides insights into π-π interactions. Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .

Q. What strategies address contradictory spectral or bioactivity data in structurally similar analogs?

- Comparative NMR analysis : Overlay spectra with analogs to identify shifts caused by substituent effects (e.g., electron-withdrawing groups on the phenyl ring).

- Dose-response reassessment : Re-evaluate bioactivity using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to rule out false positives/negatives .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Variable substituent libraries : Synthesize derivatives with modifications to the 4-ethylpiperazinyl-ethoxy chain (e.g., alkyl chain length, piperazine substitution).

- Computational docking : Use AutoDock Vina to predict binding affinities to targets like bacterial topoisomerases or Pr³⁺-binding proteins. Validate with experimental IC₅₀ values .

Q. What precautions are necessary for handling reactive intermediates during synthesis?

- Moisture-sensitive steps : Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar).

- Safety protocols : Quench unreacted reagents (e.g., FeCl₃ with aqueous NaHCO₃) and store intermediates at -20°C under desiccation .

Methodological Notes

- Crystallography : For high-resolution data, collect at low temperature (100 K) using synchrotron radiation. SHELXL refinement with twin-law corrections may be required for twinned crystals .

- Bioassay design : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and solvent controls (DMSO <1% v/v) to minimize artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.